molecular formula C16H14N2O7 B10904379 Propyl 4-(3,5-dinitrophenoxy)benzoate

Propyl 4-(3,5-dinitrophenoxy)benzoate

Cat. No.: B10904379
M. Wt: 346.29 g/mol
InChI Key: NIIXZAXVQYEEKZ-UHFFFAOYSA-N
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Description

Propyl 4-(3,5-dinitrophenoxy)benzoate is an aromatic ester derivative characterized by a propyl ester group attached to a benzoate core, which is further substituted with a 3,5-dinitrophenoxy moiety. The compound’s structure combines electron-withdrawing nitro groups with a moderately lipophilic propyl chain, conferring unique physicochemical and reactive properties. Applications of such nitro-aromatic compounds often include roles as intermediates in explosives, dyes, or agrochemicals, though the exact industrial use of this specific derivative remains underexplored in the literature.

Properties

Molecular Formula

C16H14N2O7

Molecular Weight

346.29 g/mol

IUPAC Name

propyl 4-(3,5-dinitrophenoxy)benzoate

InChI

InChI=1S/C16H14N2O7/c1-2-7-24-16(19)11-3-5-14(6-4-11)25-15-9-12(17(20)21)8-13(10-15)18(22)23/h3-6,8-10H,2,7H2,1H3

InChI Key

NIIXZAXVQYEEKZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(3,5-dinitrophenoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with propanol, followed by nitration to introduce the nitro groups. The general steps are as follows:

    Esterification: 4-Hydroxybenzoic acid is reacted with propanol in the presence of a strong acid catalyst, such as sulfuric acid, to form propyl 4-hydroxybenzoate.

    Nitration: The ester is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the phenoxy ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale esterification: Using industrial reactors to mix 4-hydroxybenzoic acid and propanol with sulfuric acid as a catalyst.

    Controlled nitration: Employing industrial nitration units to ensure precise introduction of nitro groups, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(3,5-dinitrophenoxy)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(3,5-dinitrophenoxy)benzoic acid and propanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Propyl 4-(3,5-diaminophenoxy)benzoate.

    Substitution: Depending on the nucleophile, products like this compound derivatives.

    Hydrolysis: 4-(3,5-dinitrophenoxy)benzoic acid and propanol.

Scientific Research Applications

Propyl 4-(3,5-dinitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propyl 4-(3,5-dinitrophenoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • The 3,5-dinitrophenoxy group introduces strong electron-withdrawing effects, contrasting sharply with electron-donating groups (e.g., dimethylamino in ethyl 4-(dimethylamino)benzoate) .

Physicochemical Properties

Substituents and alkyl chains critically influence solubility, melting points, and stability:

Property This compound Ethyl 4-(dimethylamino)benzoate Methyl Benzoate
Solubility Low in water; high in organic solvents Moderate in polar solvents High in ethanol
Melting Point Likely elevated due to nitro groups Lower (amino group disrupts packing) −12°C
Stability Nitro groups may reduce thermal stability Stable under polymerization Highly volatile

Supporting Evidence :

  • Nitro groups reduce aqueous solubility but enhance stability in non-polar matrices .
  • Ethyl 4-(dimethylamino)benzoate exhibits superior solubility in resin systems due to its polar amino group .

Reactivity and Stability

  • Electron Effects: The 3,5-dinitrophenoxy group deactivates the aromatic ring, making the compound less reactive toward electrophilic substitution compared to analogs with electron-donating groups (e.g., dimethylamino) .
  • Polymerization Potential: Unlike ethyl 4-(dimethylamino)benzoate, which enhances resin cement reactivity via amine-initiated polymerization , the target compound’s nitro groups likely preclude such applications.
  • Decomposition Risks : Nitro-aromatic compounds are prone to exothermic decomposition under heat or friction, limiting their utility in stable polymer matrices .

Insights :

  • The target compound’s nitro groups suggest utility in energetic materials, whereas amino- or heterocyclic-substituted analogs are tailored for biomedical or industrial polymers .

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